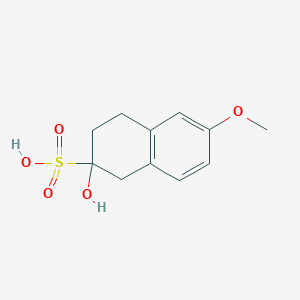
2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid is an organic compound with a complex structure that includes a naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene under controlled conditions. The reaction is often carried out using sulfuric acid or chlorosulfonic acid as sulfonating agents at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the sulfonation reaction. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonic acid group or to alter the naphthalene ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the naphthalene ring.
Applications De Recherche Scientifique
2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid exerts its effects involves interactions with specific molecular targets. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes, receptors, or other cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: Shares a similar naphthalene ring structure but lacks the sulfonic acid group.
3,4-Dihydro-6-hydroxy-2(1H)-quinolinone: Contains a quinoline ring system with similar functional groups.
Uniqueness
2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H14O5S |
|---|---|
Poids moléculaire |
258.29 g/mol |
Nom IUPAC |
2-hydroxy-6-methoxy-3,4-dihydro-1H-naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C11H14O5S/c1-16-10-3-2-9-7-11(12,17(13,14)15)5-4-8(9)6-10/h2-3,6,12H,4-5,7H2,1H3,(H,13,14,15) |
Clé InChI |
PCCWBYPCDQSIJI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(CC(CC2)(O)S(=O)(=O)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3'-Bipyridin]-4-ylmethanol](/img/structure/B13131478.png)
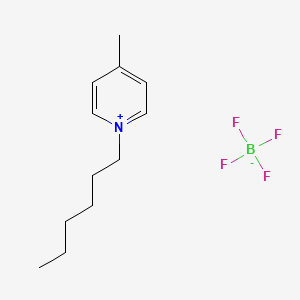
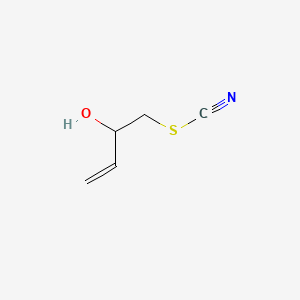
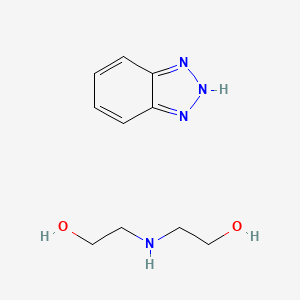

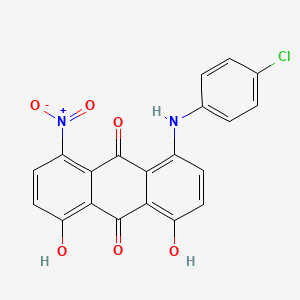
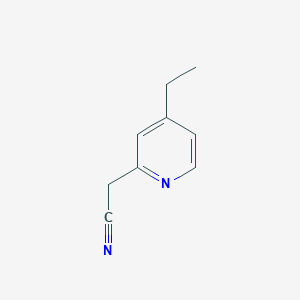
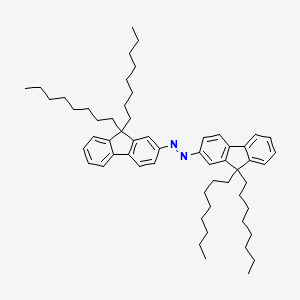

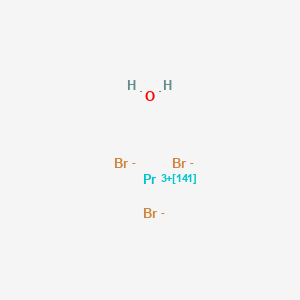
![2-Bromo-4H,5H,6H,7H,8H-thieno[2,3-C]azepine](/img/structure/B13131543.png)
![Methyl3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13131546.png)
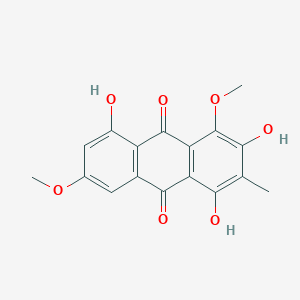
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde](/img/structure/B13131554.png)
